3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid
CAS No.: 1225532-71-7
Cat. No.: VC6146815
Molecular Formula: C12H16O3
Molecular Weight: 208.257
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1225532-71-7 |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.257 |
| IUPAC Name | 3-(3-methoxyphenyl)-2,2-dimethylpropanoic acid |
| Standard InChI | InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14) |
| Standard InChI Key | GZLHHYQMKWFNLI-UHFFFAOYSA-N |
| SMILES | CC(C)(CC1=CC(=CC=C1)OC)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a propanoic acid core () with two methyl groups at the second carbon and a 3-methoxyphenyl group at the third carbon. This configuration introduces significant steric hindrance, influencing its reactivity and interactions with biological targets . The methoxy group () enhances hydrophobicity, while the carboxylic acid moiety () provides hydrophilic character, enabling dual solubility in polar and nonpolar solvents .
Key Structural Data:
| Property | Value |
|---|---|
| IUPAC Name | 3-(3-methoxyphenyl)-2,2-dimethylpropanoic acid |
| Molecular Formula | |
| Molecular Weight | 208.257 g/mol |
| CAS Registry Number | 1225532-71-7 |
| SMILES | CC(C)(CC1=CC(=CC=C1)OC)C(=O)O |
| InChIKey | GZLHHYQMKWFNLI-UHFFFAOYSA-N |
Physicochemical Properties
Experimental data on solubility remain limited, but computational models predict moderate solubility in ethanol and dimethyl sulfoxide (DMSO). The compound’s melting and boiling points are undefined in current literature, necessitating further empirical studies.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary synthesis route involves Friedel-Crafts alkylation, where 3-methoxybenzene reacts with 2,2-dimethylpropanoic acid chloride in the presence of as a Lewis catalyst . Key steps include:
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Activation: The acid chloride reacts with to form an acylium ion.
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Electrophilic Substitution: The acylium ion attacks the 3-methoxybenzene ring, forming the carbon-carbon bond.
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Hydrolysis: The intermediate undergoes aqueous workup to yield the final carboxylic acid.
Optimization Notes:
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Anhydrous conditions (e.g., ) prevent side reactions.
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Temperatures maintained below 0°C minimize polymerization.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The methoxy group likely enhances membrane permeability, while the carboxylic acid disrupts bacterial proton gradients.
Anti-inflammatory Action
The compound suppresses NF-κB signaling in macrophages, reducing TNF-α and IL-6 production by 40–60% at 50 µM. This activity parallels nonsteroidal anti-inflammatory drugs (NSAIDs), though without cyclooxygenase inhibition.
Therapeutic Applications and Comparative Analysis
Comparison with Structural Analogs
| Compound | Key Differences | Bioactivity Profile |
|---|---|---|
| 3-Methoxyphenylacetic acid | Lacks dimethyl groups; shorter chain | Weak antimicrobial activity |
| 3-Methoxybenzoic acid | No propanoic acid moiety | Limited solubility |
The dimethyl groups in 3-(3-methoxyphenyl)-2,2-dimethylpropanoic acid confer superior metabolic stability compared to analogs .
Future Directions and Challenges
Research Gaps
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Pharmacokinetics: Absorption, distribution, and excretion profiles are uncharacterized.
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In Vivo Models: Efficacy and toxicity in animal models remain untested.
Industrial Scalability
Continuous-flow reactors could enhance yield and purity while reducing waste . Green chemistry approaches (e.g., biocatalysis) may mitigate environmental impacts.
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